molecular formula C14H21N5O6 B12912776 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one

Cat. No.: B12912776
M. Wt: 355.35 g/mol
InChI Key: VXUYBRPNFCZTKA-ZRURSIFKSA-N
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Description

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one is a synthetic nucleoside analogue of significant interest in biochemical research. This compound features a purine base structure with a 3-hydroxybutylamino modification at the 2-position, conjugated to a ribose-like sugar moiety. Such structural characteristics are often investigated for their potential to mimic natural nucleotides and interact with enzymatic pathways . Primary Research Applications: This nucleoside derivative serves as a critical tool in several research areas. It is primarily used in enzymology studies to probe the mechanism and specificity of purine-processing enzymes. Additionally, it finds application in molecular biology as a potential substrate or inhibitor, and in early-stage drug discovery research for evaluating novel therapeutic candidates that target nucleotide-dependent processes. Research Value and Mechanism: The core research value of this compound lies in its modified structure. The 3-hydroxybutylamino side chain introduces steric and electronic alterations that can affect its binding affinity and specificity for enzyme active sites compared to endogenous nucleosides. Researchers utilize this analogue to investigate substrate recognition, catalytic mechanisms, and inhibition kinetics in enzymes such as nucleoside phosphorylases, kinases, and various transferases . This can provide valuable insights into nucleotide metabolism and facilitate the design of new enzyme inhibitors. Usage and Handling: This product is provided as a solid of high chemical purity. It is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Proper safety data sheets should be consulted before handling.

Properties

Molecular Formula

C14H21N5O6

Molecular Weight

355.35 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one

InChI

InChI=1S/C14H21N5O6/c1-6(21)2-3-15-14-17-11-8(12(24)18-14)16-5-19(11)13-10(23)9(22)7(4-20)25-13/h5-7,9-10,13,20-23H,2-4H2,1H3,(H2,15,17,18,24)/t6?,7-,9-,10-,13-/m1/s1

InChI Key

VXUYBRPNFCZTKA-ZRURSIFKSA-N

Isomeric SMILES

CC(CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(CCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Sugar Moiety

  • The sugar moiety, a ribose derivative with defined stereochemistry (2R,3R,4S,5R), is typically prepared or sourced as a protected sugar intermediate.
  • Protection of hydroxyl groups is commonly achieved using acetal or silyl protecting groups to prevent side reactions during glycosylation.
  • The hydroxymethyl group at the 5-position is often left free or selectively protected depending on the subsequent steps.

Purine Base Functionalization

  • The purine base (1H-purin-6-one) is functionalized at the 2-position with a 3-hydroxybutylamino substituent.
  • This is generally achieved by nucleophilic substitution reactions on a suitable purine precursor, such as 2-chloropurine derivatives, with 3-hydroxybutylamine or its protected form.
  • Reaction conditions are optimized to favor substitution at the 2-position without affecting other reactive sites on the purine ring.

Glycosylation Step

  • The key step is the coupling of the sugar moiety to the purine base at the N9 position.
  • This is typically performed via a Vorbrüggen glycosylation reaction, which involves the activation of the sugar moiety (usually as a sugar halide or trichloroacetimidate) and coupling with the purine base under Lewis acid catalysis.
  • Stereoselectivity is controlled by the choice of protecting groups and reaction conditions to ensure the β-anomer formation consistent with natural nucleosides.

Deprotection and Purification

  • After glycosylation, protecting groups are removed under mild acidic or basic conditions to yield the free hydroxyl groups.
  • Purification is achieved by chromatographic techniques such as reverse-phase HPLC to isolate the target compound with high purity.
  • Crystallization may be employed for final purification and to obtain the compound in a stable solid form.

Detailed Research Findings and Data

Step Reagents/Conditions Notes/Outcomes
Sugar protection TBDMS-Cl, Acetal formation Protects hydroxyl groups selectively
Purine functionalization 2-chloropurine + 3-hydroxybutylamine, base Nucleophilic substitution at 2-position
Glycosylation Sugar halide + purine base, Lewis acid (e.g., TMSOTf) Vorbrüggen method; β-selective coupling
Deprotection Acidic hydrolysis (e.g., TFA in water) Removes protecting groups without degrading nucleoside
Purification Reverse-phase HPLC, crystallization High purity isolation
  • The Vorbrüggen glycosylation is widely reported as the most efficient method for nucleoside synthesis, providing good yields and stereoselectivity.
  • The choice of protecting groups on the sugar is critical to avoid side reactions and to facilitate selective deprotection.
  • Functionalization of the purine base prior to glycosylation allows for better control of substitution patterns and avoids complications during coupling.

Notes on Raw Materials and Intermediates

  • The sugar moiety can be derived from commercially available D-ribose or synthesized via multi-step carbohydrate chemistry.
  • 2-Chloropurine or other halogenated purine derivatives serve as key intermediates for amine substitution.
  • 3-Hydroxybutylamine is used as the nucleophile for purine functionalization; it may require protection of the hydroxy group during the substitution step.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of new compounds with different functional groups .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antiviral Research :
    • The compound has shown efficacy against several viruses, including influenza and coronaviruses. Its ability to inhibit viral RNA synthesis makes it a candidate for therapeutic development against RNA viruses.
    • Case Study : A study demonstrated that the compound significantly reduced viral loads in infected cell cultures compared to controls, highlighting its potential as a treatment option for viral infections .
  • Cancer Therapy :
    • As a nucleoside analog, it has been explored for its potential use in cancer therapy by disrupting DNA synthesis in rapidly dividing cells.
    • Clinical Findings : Research indicates that the compound can induce apoptosis in certain cancer cell lines, suggesting a dual role as both an antiviral agent and an anticancer drug .
  • Neuroprotective Effects :
    • Emerging studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation.
    • Research Insights : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by toxic agents .

Comparative Efficacy Table

Application AreaEfficacy LevelNotable Findings
AntiviralHighReduced viral load in cell cultures
Cancer TreatmentModerateInduced apoptosis in cancer cell lines
NeuroprotectionEmergingProtected neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adenosine Receptor Ligands ()

Adenosine derivatives are pivotal in cardiovascular and neurological therapeutics. Key analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
2-Chloro Adenosine 2-Cl substitution on purine 301.69 Enhanced resistance to deamination; non-selective adenosine receptor agonist
Regadenoson 2-pyrazole-4-carboxamide substitution 390.40 Selective A₂A receptor agonist; used in cardiac stress imaging
Binodenoson Cyclohexylmethylene-hydrazino group at position 2 422.45 (est.) Long-acting A₂A agonist with improved pharmacokinetics
Target Compound 2-(3-hydroxybutylamino) substitution 370.36 Hypothesized to enhance solubility or receptor selectivity (untested)

Key Insights :

  • The 2-position modifications in adenosine analogs (e.g., chloro, carboxamide, or hydroxybutylamino groups) influence receptor binding affinity and metabolic stability.

Fluorinated and Oxidized Purine Derivatives

3'-Deoxy-3'-fluoroguanosine ()
  • Structure : Fluorine at the 3' position of the ribose; guanine base.
  • Molecular Weight : 301.24 g/mol.
  • Properties : Fluorination enhances metabolic stability and bioavailability. Used in antiviral research .
8-Hydroxyadenosine ()
  • Structure : 8-OH substitution on adenine; ribose moiety.
  • Molecular Weight : 283.25 g/mol.
  • Properties : Oxidative stress biomarker; induces DNA damage responses.

Comparison with Target Compound :

  • The target compound’s 2-(3-hydroxybutylamino) group contrasts with fluorine or hydroxyl modifications in other analogs. These substitutions may reduce susceptibility to enzymatic degradation (e.g., adenosine deaminase) compared to 8-hydroxyadenosine .

Implications :

    Biological Activity

    The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one is a purine derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

    • IUPAC Name : this compound
    • Molecular Formula : C10H13N5O5
    • Molecular Weight : 284.23 g/mol
    • CAS Number : 63699-77-4

    The biological activity of this compound is primarily linked to its interaction with nucleic acid metabolism and cellular signaling pathways. It acts as a nucleoside analog that can influence various biochemical pathways:

    • Inhibition of Nucleoside Transporters : The compound may inhibit nucleoside transporters, affecting the uptake of nucleosides in cells.
    • Modulation of Kinase Activity : It can potentially modulate the activity of kinases involved in cell signaling and proliferation.
    • Antiviral Activity : Similar compounds have shown efficacy against viral replication by interfering with viral RNA synthesis.

    Antiviral Properties

    Research indicates that nucleoside analogs similar to this compound exhibit antiviral properties by mimicking natural substrates for viral polymerases. For instance:

    • Case Study : A study demonstrated that a related purine derivative effectively inhibited the replication of herpes simplex virus (HSV) in vitro by competing with natural substrates for viral DNA polymerase .

    Anticancer Effects

    The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy:

    • Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
    • Case Study : In vitro studies have shown that purine derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest .

    Neuroprotective Effects

    Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties:

    • Mechanism : They may enhance neurotrophic factor signaling or reduce oxidative stress in neuronal cells.
    • Case Study : Research has indicated that certain purine derivatives can protect against neurodegeneration in models of Alzheimer's disease by modulating inflammatory responses .

    Data Tables

    Biological ActivityMechanismReferences
    AntiviralInhibition of viral polymerase
    AnticancerInduction of apoptosis
    NeuroprotectiveReduction of oxidative stress

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